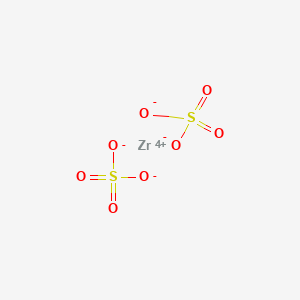
Zirconium sulfate
Cat. No. B078030
Key on ui cas rn:
14644-61-2
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US07632769B2
Procedure details


625 g of a 16% (ZrO2 conversion) zirconium oxychloride solution at room temperature was added to 237 g of a 25% sodium sulfate solution. After addition of hydrochloric acid to achieve a free acid concentration of 1.5 N, this was heated to 75° C. and maintained for 1 hour to age while producing basic zirconium sulfate.



Name
Identifiers


|
REACTION_CXSMILES
|
O(Cl)Cl.[Zr:4].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Na+].[Na+].Cl>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:4].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6] |f:0.1,2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(Cl)Cl.[Zr]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 1 hour to age
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
